12-[(Furan-2-yl)methoxy]dodecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(Furan-2-yl)methoxy]dodecane-1-thiol: is an organic compound that features a furan ring attached to a dodecane chain via a methoxy linkage, with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the reactivity of the thiol group with the aromatic characteristics of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Furan-2-yl)methoxy]dodecane-1-thiol typically involves the following steps:
Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst to form furan-2-ylmethanol, which is then converted to furan-2-ylmethoxy chloride using thionyl chloride.
Attachment to the Dodecane Chain: The furan-2-ylmethoxy chloride is then reacted with 1-dodecanethiol in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can undergo reduction reactions to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of self-assembled monolayers on gold surfaces.
Biology:
Bioconjugation: The thiol group can be used to attach the compound to proteins or other biomolecules.
Medicine:
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form stable bonds with metal nanoparticles.
Industry:
Surfactants: The amphiphilic nature of the compound makes it useful as a surfactant in various formulations.
Mechanism of Action
The mechanism by which 12-[(Furan-2-yl)methoxy]dodecane-1-thiol exerts its effects is largely dependent on the functional groups present:
Thiol Group: Can form strong bonds with metals, making it useful in catalysis and material science.
Furan Ring: Provides aromatic stability and can participate in π-π interactions, which are important in biological systems.
Comparison with Similar Compounds
1-Dodecanethiol: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
Furan-2-ylmethanethiol: Contains the furan ring but has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness: 12-[(Furan-2-yl)methoxy]dodecane-1-thiol combines the reactivity of a thiol group with the aromatic properties of a furan ring and the hydrophobic characteristics of a long alkyl chain, making it uniquely suited for applications that require these combined properties.
Properties
CAS No. |
915798-84-4 |
---|---|
Molecular Formula |
C17H30O2S |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
12-(furan-2-ylmethoxy)dodecane-1-thiol |
InChI |
InChI=1S/C17H30O2S/c20-15-10-8-6-4-2-1-3-5-7-9-13-18-16-17-12-11-14-19-17/h11-12,14,20H,1-10,13,15-16H2 |
InChI Key |
ZOVDOEVYDOWRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.